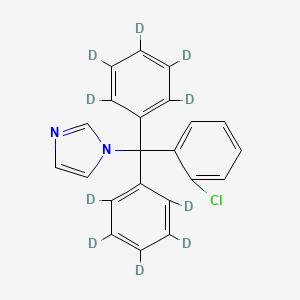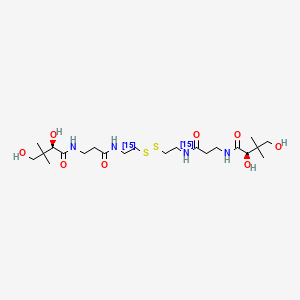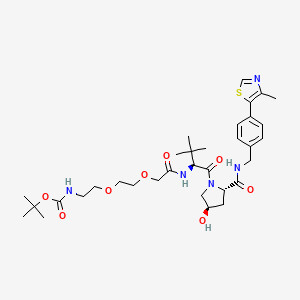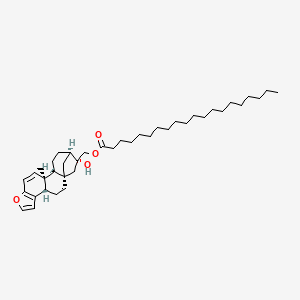
Dgk|AE-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dgk|AE-IN-5 is a compound that functions as an inhibitor of diacylglycerol kinase. Diacylglycerol kinase is an enzyme that converts diacylglycerol into phosphatidic acid, both of which are crucial signaling molecules involved in various cellular processes. The inhibition of diacylglycerol kinase by this compound has significant implications in the regulation of cellular responses, making it a compound of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dgk|AE-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: The compound can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.
Applications De Recherche Scientifique
Dgk|AE-IN-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the role of diacylglycerol kinase in various chemical reactions and pathways.
Biology: Employed in research to understand the regulation of cellular processes involving diacylglycerol and phosphatidic acid.
Medicine: Investigated for its potential therapeutic applications in diseases where diacylglycerol kinase activity is dysregulated, such as cancer and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting diacylglycerol kinase.
Mécanisme D'action
Dgk|AE-IN-5 exerts its effects by inhibiting the activity of diacylglycerol kinase. This inhibition prevents the conversion of diacylglycerol into phosphatidic acid, thereby disrupting the balance of these signaling molecules. The molecular targets of this compound include the active site of diacylglycerol kinase, where it binds and blocks the enzyme’s activity. This disruption affects various cellular pathways regulated by diacylglycerol and phosphatidic acid, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Diacylglycerol Kinase Inhibitor 1: Another inhibitor of diacylglycerol kinase with a different chemical structure.
Diacylglycerol Kinase Inhibitor 2: A compound with similar inhibitory effects but varying potency and selectivity.
Uniqueness of Dgk|AE-IN-5: this compound is unique in its specific binding affinity and selectivity for diacylglycerol kinase. Its distinct chemical structure allows for targeted inhibition, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H33N7O3 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
2-(cyanomethyl)-8-[(2S,5R)-4-[(1S)-1-(3,3-dimethyl-2H-1,4-benzodioxin-6-yl)ethyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxoimidazo[1,2-b]pyridazine-7-carbonitrile |
InChI |
InChI=1S/C28H33N7O3/c1-17-14-34(25-22(12-30)27(36)32(6)35-15-21(9-10-29)31-26(25)35)18(2)13-33(17)19(3)20-7-8-23-24(11-20)38-28(4,5)16-37-23/h7-8,11,15,17-19H,9,13-14,16H2,1-6H3/t17-,18+,19+/m1/s1 |
Clé InChI |
CZUPZFSAXQSXNG-QYZOEREBSA-N |
SMILES isomérique |
C[C@@H]1CN([C@H](CN1[C@@H](C)C2=CC3=C(C=C2)OCC(O3)(C)C)C)C4=C(C(=O)N(N5C4=NC(=C5)CC#N)C)C#N |
SMILES canonique |
CC1CN(C(CN1C(C)C2=CC3=C(C=C2)OCC(O3)(C)C)C)C4=C(C(=O)N(N5C4=NC(=C5)CC#N)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




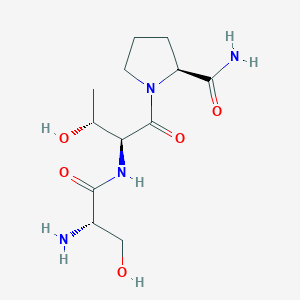

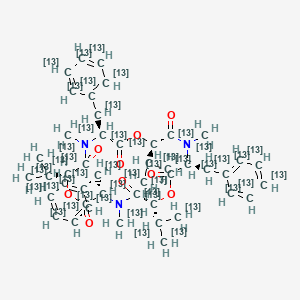
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)

